Chemical structure and physical properties of 3-heptylmagnesium bromide
Chemical structure and physical properties of 3-heptylmagnesium bromide
An In-depth Technical Guide to Heptylmagnesium Bromide
Introduction
Heptylmagnesium bromide is a Grignard reagent, a class of organometallic compounds of significant importance in organic synthesis.[1] These reagents are powerful nucleophiles and strong bases, making them invaluable for the formation of carbon-carbon bonds.[2][3] This guide will provide a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of heptylmagnesium bromide.
It is important to note that while the topic specifies "3-heptylmagnesium bromide," the vast majority of commercially available and scientifically documented information pertains to the linear isomer, n-heptylmagnesium bromide (CAS No. 13125-66-1).[4][5][6] This guide will therefore focus on this well-characterized compound. The principles and general reactivity described herein can, however, be extrapolated to other isomers, including 3-heptylmagnesium bromide.
Chemical Structure and the Schlenk Equilibrium
Heptylmagnesium bromide possesses a covalent bond between a carbon atom of the heptyl group and a magnesium atom. This C-Mg bond is highly polarized, with the carbon atom being nucleophilic. In ethereal solvents such as diethyl ether or tetrahydrofuran (THF), Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. This involves an equilibrium between the monomeric heptylmagnesium bromide (RMgX), the dimeric species, and the dialkylmagnesium (R₂Mg) and magnesium bromide (MgBr₂) salts.
Caption: The Schlenk equilibrium of heptylmagnesium bromide in solution.
Physical and Chemical Properties
Heptylmagnesium bromide is typically supplied as a solution in an ethereal solvent, commonly diethyl ether or THF.[4][7] The neat compound is not typically isolated. The properties of the solution are therefore of primary practical importance.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅BrMg | [8] |
| Molecular Weight | 203.40 g/mol | [4] |
| CAS Number | 13125-66-1 | [4][6] |
| Appearance | Brown liquid solution | [6][8] |
| Boiling Point (of 1.0M solution in diethyl ether) | 35 °C | [4][6] |
| Density (of 1.0M solution in diethyl ether) | 0.841 g/mL at 25 °C | [4][6] |
| Flash Point (of 1.0M solution in diethyl ether) | -30 °C (-22 °F) - closed cup | [4][6] |
| Solubility | Soluble in ethereal solvents (diethyl ether, THF) | [7] |
Synthesis of Heptylmagnesium Bromide
The synthesis of heptylmagnesium bromide is a classic example of a Grignard reaction, involving the reaction of an alkyl halide with magnesium metal in an anhydrous ethereal solvent.[3]
Experimental Protocol: Synthesis of Heptylmagnesium Bromide
Materials:
-
Magnesium turnings
-
1-Bromoheptane
-
Anhydrous diethyl ether (or THF)
-
Iodine (a small crystal for initiation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled under a stream of inert gas to exclude atmospheric moisture.[9] The three-necked flask is equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. The iodine serves to etch the surface of the magnesium, removing the passivating oxide layer and exposing fresh metal.[9]
-
Initiation: A solution of 1-bromoheptane in anhydrous diethyl ether is prepared in the dropping funnel. A small amount of this solution is added to the magnesium turnings.[9] The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux gently. Gentle warming may be required to initiate the reaction.[9]
-
Addition: Once the reaction has started, the remainder of the 1-bromoheptane solution is added dropwise at a rate that maintains a gentle reflux.[9] This exothermic reaction requires careful control of the addition rate to prevent it from becoming too vigorous.[1]
-
Completion: After the addition is complete, the reaction mixture is typically stirred and may be gently heated for a period to ensure complete reaction of the magnesium.[9] The resulting brown solution is the heptylmagnesium bromide Grignard reagent.
Caption: Workflow for the synthesis of heptylmagnesium bromide.
Reactivity and Applications in Drug Development
As a potent nucleophile, heptylmagnesium bromide readily reacts with a wide range of electrophiles. This reactivity is central to its utility in constructing larger, more complex molecules, a critical step in drug discovery and development.[10]
Reactions with Carbonyl Compounds
A primary application of Grignard reagents is their reaction with carbonyl compounds to form alcohols.[11]
-
Aldehydes: Reaction with an aldehyde, followed by an acidic workup, yields a secondary alcohol.
-
Ketones: Reaction with a ketone, followed by an acidic workup, produces a tertiary alcohol.
-
Esters: Esters react with two equivalents of the Grignard reagent to form a tertiary alcohol.[11] The first equivalent adds to the carbonyl group, and the resulting intermediate eliminates an alkoxide to form a ketone, which then reacts with a second equivalent of the Grignard reagent.[11]
Caption: Reaction of heptylmagnesium bromide with various carbonyl compounds.
Reactions with Epoxides
Heptylmagnesium bromide reacts with epoxides in a nucleophilic ring-opening reaction.[2] The attack typically occurs at the less sterically hindered carbon of the epoxide ring, following an Sₙ2-type mechanism.[2] This reaction is a valuable method for forming carbon-carbon bonds and introducing a hydroxyl group.
Basicity
Grignard reagents are also strong bases and will react with any protic solvent or functional group with an acidic proton, such as water, alcohols, and carboxylic acids.[2] This reactivity necessitates the use of anhydrous conditions during their preparation and use.[12]
Handling and Safety
Heptylmagnesium bromide is a highly flammable and corrosive material that reacts violently with water. It should be handled under an inert atmosphere, and appropriate personal protective equipment, including safety glasses, flame-retardant laboratory coat, and gloves, must be worn.[12] Due to its flammability and reactivity, it should be stored in a cool, dry, well-ventilated area away from sources of ignition and moisture.[12]
Conclusion
Heptylmagnesium bromide is a versatile and powerful Grignard reagent with broad applications in organic synthesis. Its ability to act as a strong nucleophile for the formation of carbon-carbon bonds makes it an essential tool for researchers and scientists, particularly in the field of drug development where the construction of complex molecular architectures is paramount. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is crucial for its effective and safe utilization.
References
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NextSDS. (n.d.). HEPTYLMAGNESIUM BROMIDE — Chemical Substance Information. Retrieved from [Link][5]
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HZDR. (n.d.). Calorimetric investigation of the formation of grignard reagents. Retrieved from [Link][1]
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Alfa Aesar. (2009, June 8). Material Safety Data Sheet. Retrieved from a privately available source.[12]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][2]
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Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from [Link][3]
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Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Retrieved from [Link][11]
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Proprep. (n.d.). Discuss the reactivity and synthetic applications of CH3MgBr (methyl magnesium bromide) in organic chemistry. Retrieved from [Link][10]
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